methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate is a chemical compound with the molecular formula C16H21N3O4 and a molecular weight of 319.3556 This compound is known for its unique structure, which includes a quinoxaline ring, a hydroxy group, and a hexanoate ester
Preparation Methods
The synthesis of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate involves several steps. One common method includes the reaction of 3-hydroxyquinoxaline with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester. The reaction is typically carried out under anhydrous conditions and may require purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols
Scientific Research Applications
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can be compared with similar compounds such as:
Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate: This compound has a similar hexanoate ester structure but differs in the substituents on the quinoxaline ring.
1-Methyl-6-oxo-6H-benzo©chromen-3-yl 6-(((benzyloxy)carbonyl)amino)hexanoate: This compound has a benzochromen ring instead of a quinoxaline ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
methyl 6-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C16H21N3O4/c1-23-15(21)9-3-2-6-10-17-16(22)19-11-14(20)18-12-7-4-5-8-13(12)19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,22)(H,18,20) |
InChI Key |
BOESIYGJVVIRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.